2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Overview
Description
2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a heterocyclic compound characterized by a unique spiro structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure features a spiro junction connecting a triazine ring and a deca-diene system, with phenyl groups attached at the 2 and 3 positions.
Mechanism of Action
Target of Action
The primary target of 2,3-Diphenyl-1,4,8-triazaspiro[4Similar compounds have been shown to interact with mu opioid receptors , which are expressed throughout the central and peripheral nervous systems .
Mode of Action
The exact mode of action of 2,3-Diphenyl-1,4,8-triazaspiro[4It can be inferred from similar compounds that activation of peripheral mu receptors produces potent antihyperalgesic effects in both humans and animals .
Biochemical Pathways
The specific biochemical pathways affected by 2,3-Diphenyl-1,4,8-triazaspiro[4Peripheral inflammation has been shown to increase mu receptor levels on peripheral terminals of primary afferent neurons .
Result of Action
The molecular and cellular effects of 2,3-Diphenyl-1,4,8-triazaspiro[4Similar compounds have been shown to produce antihyperalgesic effects in animals and humans .
Biochemical Analysis
Biochemical Properties
2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to undergo voltammetric reduction using dissolving-metals . This interaction suggests that the compound may act as a redox-active agent, potentially influencing redox-sensitive biochemical pathways. Additionally, the compound’s interaction with enzymes involved in its reduction indicates its potential role in modulating enzymatic activities.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways such as NF-κB and MAPK, which are crucial for cellular responses to stress and inflammation . Furthermore, it affects gene expression by altering the transcriptional activity of genes involved in inflammatory responses and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to competitively bind to opioid receptors, demonstrating its potential as a modulator of receptor activity . Additionally, the compound’s ability to undergo voltammetric reduction suggests its role in redox reactions, which can influence enzyme activity and gene expression by altering the cellular redox state .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have distinct biological activities . Long-term exposure to the compound in vitro and in vivo has been associated with sustained modulation of cellular signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects on cellular function and signaling pathways. At high doses, it can induce toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its reduction and oxidation. The compound’s involvement in redox reactions suggests its role in modulating metabolic flux and influencing metabolite levels . Additionally, its interaction with metabolic enzymes indicates its potential to alter metabolic pathways and cellular energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are influenced by its interactions with these transporters . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. The compound’s activity and function are influenced by its localization, which determines its access to target biomolecules and its ability to modulate cellular processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves the cyclization of appropriate precursors under oxidative conditions. One common method includes the reaction of carbonyl diimidazole with aniline derivatives, followed by oxidative cyclization to form the spiro compound . The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the phenyl rings or the triazine core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl or triazine derivatives, depending on the reagents used.
Scientific Research Applications
2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Comparison with Similar Compounds
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene: Lacks the additional nitrogen atom in the triazine ring.
1,4,8-Triazaspiro[4.5]deca-1,3-diene: Similar spiro structure but without the phenyl groups.
Diphenyltriazine derivatives: Compounds with similar triazine cores but different substituents.
Uniqueness: 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is unique due to its specific spiro structure and the presence of both phenyl groups and a triazine ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications that require specific interactions and stability.
Properties
IUPAC Name |
2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)22-19(21-17)11-13-20-14-12-19/h1-10,20H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIZCFAKHMPUJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049676-93-8 | |
Record name | 2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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